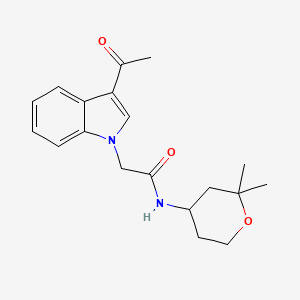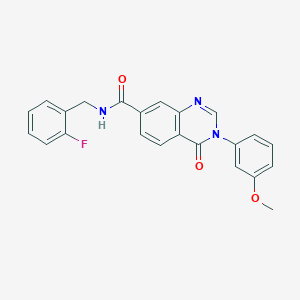
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylacetamide is a chemical compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring substituted with phenyl groups and an acetamide moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylacetamid beinhaltet typischerweise die Reaktion von 3-Phenylpyridazin-6-on mit N-Phenylacetamid unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines geeigneten Katalysators und Lösungsmittels, wie Essigsäure oder Ethanol, bei erhöhten Temperaturen durchgeführt. Die Reaktion erfolgt durch nucleophile Substitution, bei der die Acetamidgruppe in den Pyridazinring eingeführt wird.
Industrielle Produktionsmethoden
In einer industriellen Umgebung kann die Produktion dieser Verbindung effizientere und skalierbarere Methoden umfassen. Diese Methoden könnten die kontinuierliche Fließsynthese umfassen, bei der die Reaktanten kontinuierlich in einen Reaktor eingespeist werden und das Produkt kontinuierlich entfernt wird. Dieser Ansatz kann die Ausbeute und Reinheit der Verbindung verbessern und gleichzeitig die Produktionskosten und die Umweltbelastung reduzieren.
Chemische Reaktionsanalyse
Reaktionstypen
2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylacetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Die Phenylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien bei diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und pH-Werten durchgeführt, um die gewünschte Produktbildung zu gewährleisten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation Oxide liefern, während Substitutionsreaktionen Derivate mit verschiedenen funktionellen Gruppen erzeugen können.
Wissenschaftliche Forschungsanwendungen
2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylacetamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Die Forschung läuft, um ihr Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Verfahren verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylacetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren und eine Kaskade biochemischer Ereignisse auslösen. Diese Wechselwirkungen können zu verschiedenen physiologischen Wirkungen führen, abhängig vom Ziel und dem beteiligten Weg.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, depending on the target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Phenylpyridazin-6-on
- N-Phenylacetamid
- 2-(6-Oxo-3-methylpyridazin-1(6H)-yl)-N-phenylacetamid
Einzigartigkeit
2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenylacetamid zeichnet sich durch seine einzigartige Kombination aus einem Pyridazinring mit Phenyl- und Acetamidgruppen aus. Diese Struktur verleiht ihm besondere chemische und biologische Eigenschaften, die es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen machen.
Eigenschaften
Molekularformel |
C18H15N3O2 |
|---|---|
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
2-(6-oxo-3-phenylpyridazin-1-yl)-N-phenylacetamide |
InChI |
InChI=1S/C18H15N3O2/c22-17(19-15-9-5-2-6-10-15)13-21-18(23)12-11-16(20-21)14-7-3-1-4-8-14/h1-12H,13H2,(H,19,22) |
InChI-Schlüssel |
RMEQAUDTLRXOHX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(Z)-(4-methoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12170333.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B12170334.png)
![[1-({[3-(3-Hydroxy-1,2-oxazol-5-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B12170349.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethanone](/img/structure/B12170371.png)
![1-benzyl-N-{2-[(methylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B12170373.png)
![4-{[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}-2-isopropyl-1(2H)-isoquinolinone](/img/structure/B12170374.png)
![1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B12170385.png)


![1-(propan-2-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-indole-3-carboxamide](/img/structure/B12170399.png)


![2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-N-[2-(4-methoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B12170410.png)
